molecular formula C9H5ClF4O B13601727 4'-Fluoro-3'-(trifluoromethyl)phenacyl chloride

4'-Fluoro-3'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13601727
M. Wt: 240.58 g/mol
InChI Key: INUNQRURZQZHJI-UHFFFAOYSA-N
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Description

2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a chloro group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, making it a highly substituted aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-fluoro-3-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.

    Material Science: Utilized in the preparation of advanced materials with unique properties.

    Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. In pharmaceutical research, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one: Features a similar structure but with different substituents.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a carbonyl group.

    2-chloro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents.

Uniqueness

2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of its chloro, fluoro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

2-chloro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNQRURZQZHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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